11S-hydroxy-12E,14Z-eicosadienoic acid

Vue d'ensemble

Description

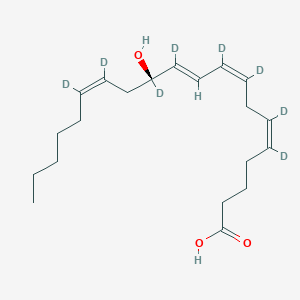

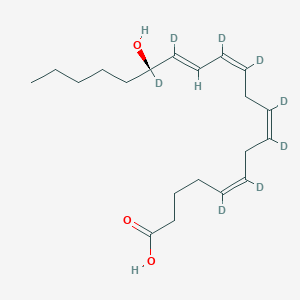

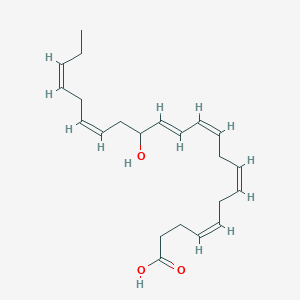

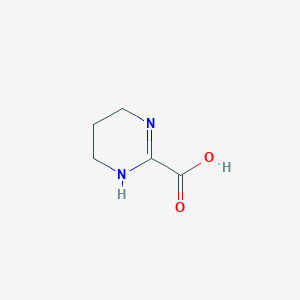

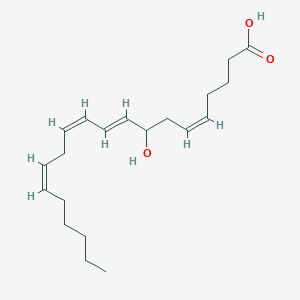

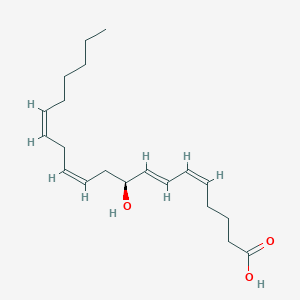

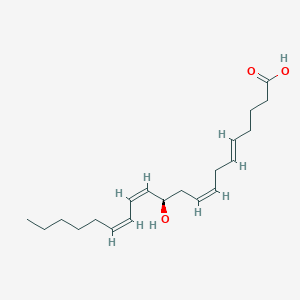

“11S-hydroxy-12E,14Z-eicosadienoic acid”, also known as “(11S,12E,14Z)-11-Hydroxy-12,14-eicosadienoic acid” is a product in the category of Fatty Acids (FA) with Hydroxy (OH) . It has a molecular formula of C20H36O3 and a molecular weight of 324.5 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the following SMILES string:C(CC@H/C=C/C=C\\CCCCC)CCCCCCCC(=O)O . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure. Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular formula of C20H36O3 and a molecular weight of 324.5 .Applications De Recherche Scientifique

Oxygenation and Metabolism in Biological Systems :

- Oliw et al. (1993) found that 11S-hydroxy-12E,14Z-eicosadienoic acid undergoes oxygenation by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase, leading to the formation of several metabolites, including 11-hydroxyeicosatrienoic acid and epoxy-hydroxy acids, indicating its role in oxylipin formation and prostaglandin biosynthesis (Oliw, Hörnsten, Sprecher, & Hamberg, 1993).

Synthesis and Structural Identification :

- Zamboni, Milette, & Rokach (1984) achieved the first stereospecific synthesis of 11S,12S-oxido 5Z, 7E, 9E, 14Z-eicosatetraenoic acid, which is structurally related to this compound, highlighting advancements in the synthesis of complex eicosanoids (Zamboni, Milette, & Rokach, 1984).

Biological Activity in Platelets and Human Skin :

- Westlund et al. (1991) investigated 11,12-dihydroxyeicosatetraenoic acids, closely related to this compound, in human platelets and found significant implications for their role in biological processes and potential therapeutic applications (Westlund, Palmblad, Falck, & Lumin, 1991).

- Bayer, Mosandl, & Thaçi (2005) conducted enantioselective analysis of polyunsaturated hydroxy fatty acids in psoriatic skin scales, which included derivatives of eicosadienoic acid, to understand their role in the pathogenesis of skin conditions (Bayer, Mosandl, & Thaçi, 2005).

Role in Marine Organisms :

- D’Auria et al. (1988) reported the occurrence of hydroxyeicosatetraenoic acids, similar to this compound, in marine organisms like the starfish, indicating its potential ecological and physiological importance (D’Auria, Minale, Riccio, & Uriarte, 1988).

Mécanisme D'action

Target of Action

The primary target of 11S-HEDE is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are lipid compounds that have diverse functions in inflammation and other physiological processes .

Mode of Action

11S-HEDE is formed from eicosadienoic acid by the action of COX and in macrophages . It interacts with its target, COX, leading to the production of various eicosanoids . These eicosanoids then exert their effects on various physiological processes.

Biochemical Pathways

The formation of 11S-HEDE is part of the lipoxygenase metabolic pathway . This pathway involves the metabolism of polyunsaturated fatty acids by mouse peritoneal macrophages . The products of this pathway, including 11S-HEDE, have various roles in inflammation and other physiological processes.

Analyse Biochimique

Biochemical Properties

11S-hydroxy-12E,14Z-eicosadienoic acid interacts with various enzymes and proteins in biochemical reactions. It is formed from eicosadienoic acid by the enzyme cyclooxygenase (COX)

Cellular Effects

It is known to be formed in macrophages , suggesting a potential role in immune response or inflammation.

Molecular Mechanism

It is known to be formed from eicosadienoic acid by the action of cyclooxygenase (COX) , suggesting it may be involved in the COX pathway of arachidonic acid metabolism.

Metabolic Pathways

This compound is involved in the cyclooxygenase (COX) pathway of arachidonic acid metabolism

Propriétés

IUPAC Name |

(11S,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-HVLYWLSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@H](CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.